1,3-Dimethylpiperazine dihydrochloride

Übersicht

Beschreibung

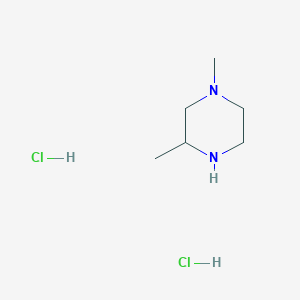

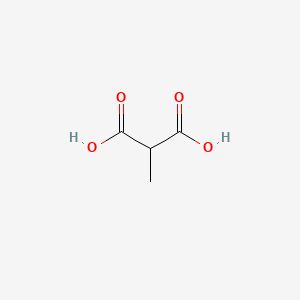

“1,3-Dimethylpiperazine dihydrochloride” is an organic compound with a molecular weight of 187.11 . It exists in two isomers: ®-1,3-Dimethylpiperazine dihydrochloride and (S)-1,3-Dimethylpiperazine dihydrochloride . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for ®-1,3-Dimethylpiperazine dihydrochloride is 1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 . For the (S)-isomer, the InChI code is 1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 187.11 .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

Research has delved into the molecular structure and hydrogen bonding characteristics of N,N′-dimethylpiperazine derivatives. For instance, studies on N,N′-dimethylpiperazine betaines have shown their interaction with hydrochloric acid, forming structures that highlight the role of strong, symmetrical, and linear hydrogen bonds in shaping the crystal structure of these compounds (Dega-Szafran et al., 2002). Similarly, research on hydrated adducts formed with tartaric acid and water reveals a complex supramolecular architecture, demonstrating the compound's ability to form layered structures through hydrogen bonding (Farrell et al., 2002).

Application in Synthesis and Chemical Reactions

1,3-Dimethylpiperazine dihydrochloride is also utilized in chemical synthesis, offering a pathway to various compounds. For example, the compound has been evaluated for its suitability as a substitute catalyst in polyurethane foam production, showcasing its potential in industrial applications (Samarappuli & Liyanage, 2018). Moreover, its involvement in the synthesis of difluoro-contained dihydrobenzofurans and indolins, promoted by non-covalent interactions, highlights its role in facilitating mild and efficient cyclization reactions (Ma et al., 2020).

Spectroscopic and Structural Analysis

Further investigations into the compound's spectroscopic and structural properties reveal insights into its interactions with other molecules. Studies involving X-ray diffraction, FTIR, Raman, and NMR spectroscopy, alongside DFT calculations, have elucidated the complex structures formed with various acids, demonstrating the intricate patterns of hydrogen bonding and molecular arrangements (Dega-Szafran, Katrusiak, & Szafran, 2008).

Role in Supramolecular Chemistry

This compound's capability to participate in the formation of supramolecular structures is of particular interest. The compound has been shown to contribute to the creation of complex molecular architectures, such as pentanuclear asymmetrical ladder structures, which have implications for understanding the structural basis of amorphous materials (Clegg et al., 2000).

Wirkmechanismus

Target of Action

1,3-Dimethylpiperazine dihydrochloride is a derivative of piperazine . Piperazine compounds are known to have anthelmintic action, primarily targeting parasites . They achieve this by paralyzing the parasites, which allows the host body to easily remove or expel the invading organism . Piperazine is also a GABA receptor agonist .

Mode of Action

It is known that piperazine compounds bind directly and selectively to muscle membrane gaba receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . The compound has high GI absorption and is a CYP3A4 inhibitor .

Result of Action

The primary result of the action of this compound is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .

Action Environment

Safety and Hazards

The compound is classified as having acute toxicity when ingested, and it can cause serious eye damage. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection .

Eigenschaften

IUPAC Name |

1,3-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCWAVJWPWKDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

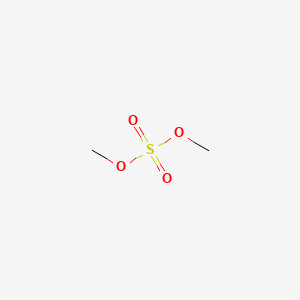

CC1CN(CCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695756 | |

| Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152110-26-3 | |

| Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B3418228.png)